![molecular formula C16H16O B13948891 2,4,6-Trimethyl-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13948891.png)
2,4,6-Trimethyl-[1,1'-biphenyl]-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1,1-BIPHENYL]-3-CARBOXALDEHYDE, 2,4,6-TRIMETHYL- is an organic compound with the molecular formula C16H16O It is a derivative of biphenyl, where the biphenyl core is substituted with a carboxaldehyde group at the 3-position and three methyl groups at the 2, 4, and 6 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [1,1-BIPHENYL]-3-CARBOXALDEHYDE, 2,4,6-TRIMETHYL- can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 2,4,6-trimethylbiphenyl with an appropriate acylating agent, such as benzoyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale reactions are often carried out in continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity [1,1-BIPHENYL]-3-CARBOXALDEHYDE, 2,4,6-TRIMETHYL-.
化学反応の分析
Types of Reactions
[1,1-BIPHENYL]-3-CARBOXALDEHYDE, 2,4,6-TRIMETHYL- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups on the biphenyl core can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Concentrated nitric acid for nitration or bromine in acetic acid for bromination.
Major Products Formed
Oxidation: 3-carboxylic acid derivative of 2,4,6-trimethylbiphenyl.
Reduction: 3-hydroxymethyl derivative of 2,4,6-trimethylbiphenyl.
Substitution: 2,4,6-trimethylbiphenyl derivatives with nitro or halogen substituents.
科学的研究の応用
[1,1-BIPHENYL]-3-CARBOXALDEHYDE, 2,4,6-TRIMETHYL- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of more complex aromatic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
作用機序
The mechanism of action of [1,1-BIPHENYL]-3-CARBOXALDEHYDE, 2,4,6-TRIMETHYL- depends on its specific application. In chemical reactions, the aldehyde group is typically the reactive site, undergoing nucleophilic addition or oxidation-reduction processes. In biological systems, the compound may interact with cellular targets, such as enzymes or receptors, through its aromatic and aldehyde functionalities, leading to various biological effects.
類似化合物との比較
Similar Compounds
2,4,6-Trimethylbenzaldehyde: Similar structure but lacks the biphenyl core.
3,5-Dimethylbenzaldehyde: Similar aldehyde functionality but different methyl substitution pattern.
Biphenyl-4-carboxaldehyde: Similar biphenyl core but different substitution pattern.
Uniqueness
[1,1-BIPHENYL]-3-CARBOXALDEHYDE, 2,4,6-TRIMETHYL- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of three methyl groups and an aldehyde group on the biphenyl core makes it a versatile intermediate in organic synthesis and a valuable compound for various applications.
特性
分子式 |
C16H16O |
|---|---|
分子量 |
224.30 g/mol |
IUPAC名 |
2,4,6-trimethyl-3-phenylbenzaldehyde |
InChI |
InChI=1S/C16H16O/c1-11-9-12(2)16(13(3)15(11)10-17)14-7-5-4-6-8-14/h4-10H,1-3H3 |
InChIキー |
LVWXHPMYGNHPGB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1C=O)C)C2=CC=CC=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


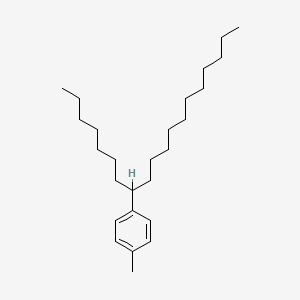
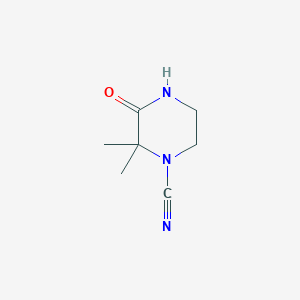
![2-(2-Methyl-2,8-diazaspiro[4.5]decan-8-yl)ethanamine](/img/structure/B13948836.png)
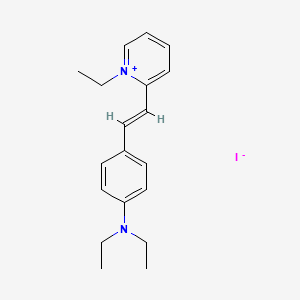


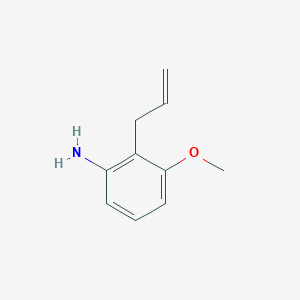
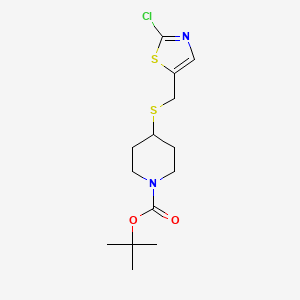


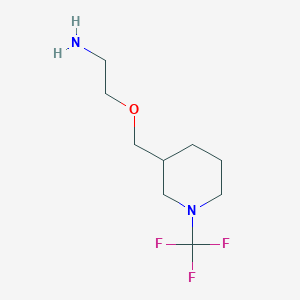
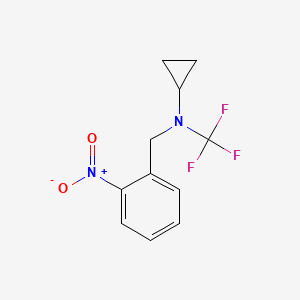
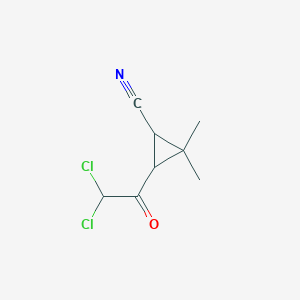
![2-[4-(2,6-Dichlorobenzoyl)phenoxy]-2-methylpropanoic acid](/img/structure/B13948903.png)
